Monomethyl kolavate

Descripción general

Descripción

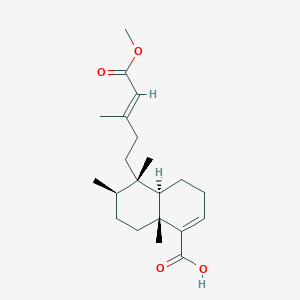

The compound (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a complex organic molecule with a unique structureterpenoids , which are naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its intricate ring structure and multiple functional groups, making it a subject of interest in various fields of scientific research.

Mecanismo De Acción

Target of Action

The primary target of Monomethyl kolavate is the Trypanosoma brucei GAPDH enzyme (TbGAPDH) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness. GAPDH, or glyceraldehyde-3-phosphate dehydrogenase, is a key enzyme involved in glycolysis and energy production in cells.

Mode of Action

This compound acts as an inhibitor of the TbGAPDH enzyme . By binding to this enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby disrupting the energy production and metabolic processes within the Trypanosoma brucei parasites.

Biochemical Pathways

The inhibition of the TbGAPDH enzyme by this compound affects the glycolytic pathway within the Trypanosoma brucei parasites . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. By inhibiting the TbGAPDH enzyme, this compound disrupts this crucial energy-producing pathway, leading to a decrease in ATP production and ultimately causing the death of the parasites.

Result of Action

The result of this compound’s action is the disruption of energy production within the Trypanosoma brucei parasites, leading to their death . This makes this compound a potential candidate for the development of new treatments for diseases caused by these parasites, such as African trypanosomiasis.

Análisis Bioquímico

Biochemical Properties

Monomethyl kolavate interacts with the TbGAPDH enzyme, a key enzyme in the glycolytic pathway . The nature of this interaction is inhibitory, with this compound binding to the enzyme and reducing its activity .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibition of the TbGAPDH enzyme . By inhibiting this enzyme, this compound can potentially disrupt the glycolytic pathway, affecting energy production and other downstream processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the TbGAPDH enzyme . It binds to the enzyme, inhibiting its activity and thereby disrupting the glycolytic pathway .

Metabolic Pathways

This compound is involved in the glycolytic pathway through its interaction with the TbGAPDH enzyme

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid involves several steps, starting from simpler organic molecules. The process typically includes:

Formation of the core structure: This involves the cyclization of a linear precursor to form the hexahydronaphthalene ring system.

Functional group modifications: Introduction of the carboxylic acid group and the methoxy-oxopent-enyl side chain through a series of reactions such as esterification, reduction, and oxidation.

Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial, often achieved through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes such as continuous flow chemistry.

Análisis De Reacciones Químicas

Types of Reactions

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the oxopent-enyl side chain can be reduced to an alcohol.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.

Aplicaciones Científicas De Investigación

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: can be compared with other terpenoids, such as:

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: Similar in structure but with different functional groups.

4,4’-Difluorobenzophenone: Another complex organic molecule with distinct properties and applications.

The uniqueness of (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Actividad Biológica

Monomethyl kolavate is a natural compound derived from the stem bark of the plant Entada abyssinica, belonging to the Fabaceae family. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Trypanosoma brucei, the causative agent of African sleeping sickness. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Profile and Isolation

This compound was isolated during a comprehensive chemical profiling study utilizing ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS). The study identified various metabolites from Entada abyssinica, with this compound being one of the notable compounds due to its potent biological properties .

Antimicrobial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound and other compounds isolated from Entada abyssinica were determined against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 6.25 | 12.5 |

| Escherichia coli | 12.5 | 25 | |

| Salmonella thyphi | 12.5 | 25 | |

| Salmonella enterica | 3.12 | 12.5 |

The results indicate that this compound demonstrates significant bactericidal activity, with MBC/MIC ratios indicating its effectiveness against the tested strains .

Inhibition of Trypanosoma brucei GAPDH

This compound is particularly noted for its inhibitory effect on the enzyme GAPDH from Trypanosoma brucei. The compound's IC50 value for this inhibition is reported to be approximately 2 µM , making it a potent candidate for further development as an antitrypanosomal agent . This inhibition is crucial because GAPDH plays a vital role in the glycolytic pathway, which is essential for the energy metabolism of the parasite.

Case Studies and Research Findings

A study conducted by Ghosh et al. (2020) highlighted the mechanism by which this compound inhibits biofilm formation in bacteria, suggesting that it suppresses pyoverdine secretion and protease activity in Pseudomonas aeruginosa. This indicates a potential application in treating infections where biofilm formation is a concern .

In another investigation, this compound was compared with other natural inhibitors identified through in silico screening, demonstrating its competitive inhibition profile against GAPDH. The study reported that while other compounds had varying degrees of activity, this compound remained one of the most effective natural inhibitors identified .

Propiedades

IUPAC Name |

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDSRPQULZAXRF-LIECZFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.